N-benzyl-N-methyl-2-nitrobenzamide

Description

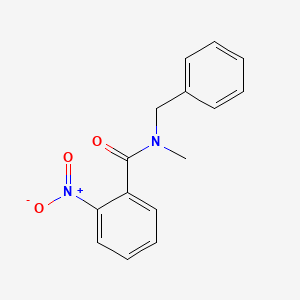

N-benzyl-N-methyl-2-nitrobenzamide is a distinct molecule within the broader class of substituted benzamides. Its specific arrangement of functional groups—a nitro group in the ortho position on the aromatic ring and a tertiary amide with benzyl (B1604629) and methyl substituents—defines its unique chemical character and potential for specialized applications in chemical synthesis.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-methyl-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-16(11-12-7-3-2-4-8-12)15(18)13-9-5-6-10-14(13)17(19)20/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJATBVBTCAJDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for N Benzyl N Methyl 2 Nitrobenzamide

Established Reaction Pathways for Amide Formation

The formation of the amide bond is a cornerstone of this synthesis. Two primary and well-established methodologies are the coupling of acyl halides with amines and direct amidation or condensation reactions.

Acyl Halide Coupling with Amines

A robust and widely employed method for amide synthesis is the reaction between an acyl halide, typically an acyl chloride, and a secondary amine. In the context of N-benzyl-N-methyl-2-nitrobenzamide synthesis, this would involve the reaction of 2-nitrobenzoyl chloride with N-benzyl-N-methylamine. This nucleophilic acyl substitution reaction is generally efficient and proceeds under mild conditions. ncert.nic.in The presence of a base, such as pyridine (B92270) or triethylamine (B128534), is often required to neutralize the hydrogen chloride byproduct, driving the reaction to completion. ncert.nic.in

Alternatively, a two-step approach can be considered where a nitroarene is converted to an N-aryl amide. For instance, nitrobenzene (B124822) can react with benzoyl chloride in the presence of iron dust in water to produce N-phenylbenzamide in good yield. nih.gov This suggests a potential pathway where a substituted nitroarene could be directly amidated.

Direct Amidation and Condensation Reactions

Direct amidation involves the reaction of a carboxylic acid with an amine to form an amide, typically with the removal of water. This method is considered "greener" but often requires high temperatures or the use of coupling agents to activate the carboxylic acid. thieme-connect.com For the synthesis of this compound, this would entail the reaction of 2-nitrobenzoic acid with N-benzyl-N-methylamine.

Another approach involves the amidation of unactivated esters. For example, methyl benzoate (B1203000) can react with N-methylbenzylamine in the presence of a base like potassium phosphate (B84403) and an additive such as trifluoroethanol to form N-benzyl-N-methylbenzamide. rsc.org This method avoids the need to prepare the acyl chloride first.

A novel, one-step synthesis method has been reported for a similar compound, N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide, using microwave irradiation of the starting materials in a solid state, which is described as a clean, economical, and rapid process. google.com

Approaches for Introducing the N-Benzyl and N-Methyl Moieties

The introduction of the benzyl (B1604629) and methyl groups on the nitrogen atom can be achieved either by alkylating a pre-formed amide or by using a pre-alkylated amine in the amide formation step.

Alkylation of Amide Nitrogen

Alkylation of a primary amide, such as 2-nitrobenzamide (B184338), can be a viable route. However, controlling the selectivity of N-alkylation can be challenging, as over-alkylation to form a quaternary ammonium (B1175870) salt or reaction at the oxygen atom of the amide can occur. clockss.org The attempted N-alkylation of 2-azidobenzamide, a related compound, has been shown to lead to rearrangements and the formation of unexpected heterocyclic products like benzotriazinones and quinazolinones, highlighting the potential complexities of this approach. acs.orgnih.gov

A more controlled method involves the sequential alkylation of a primary amide. For instance, N-methylation of an amide can be achieved using a methyl halide in the presence of a base. clockss.org Subsequent benzylation would then yield the desired tertiary amide. The choice of base and reaction conditions is crucial to avoid side reactions.

Reductive Amination Strategies

Reductive amination is a powerful method for forming C-N bonds and can be employed to synthesize the required secondary amine, N-benzyl-N-methylamine, which can then be used in the amide formation step. organic-chemistry.org This typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. organic-chemistry.org For example, benzaldehyde (B42025) can be reacted with methylamine (B109427) to form an intermediate imine, which is then reduced in situ to N-methylbenzylamine. google.com Various reducing agents can be used, including sodium borohydride, α-picoline-borane, and catalytic hydrogenation. organic-chemistry.org

A direct reductive amination of aldehydes with primary amines using a ruthenium(II) catalyst and hydrosilane as the reductant has been shown to be an efficient method for synthesizing secondary amines under mild conditions. thieme-connect.com

Ortho-Nitration Procedures for Aromatic Functionalization

The final key structural feature of this compound is the nitro group at the ortho position of the benzoyl moiety. This can be introduced either by starting with a pre-nitrated precursor, such as 2-nitrobenzoic acid or 2-nitrobenzoyl chloride, or by nitrating the N-benzyl-N-methylbenzamide molecule in a later step.

Direct nitration of aniline (B41778) is known to produce a mixture of ortho, meta, and para isomers, along with tarry oxidation products, due to the anilinium ion formation in the strongly acidic medium. ncert.nic.in While nitration of a benzamide (B126) would be different, controlling the regioselectivity to favor the ortho position can be challenging. The directing effects of the amide group and the reaction conditions would need to be carefully optimized.

A more controlled approach involves the synthesis of 2-nitrobenzaldehyde (B1664092) from 2-nitrotoluene (B74249), which can then be oxidized to 2-nitrobenzoic acid. researchgate.net This ensures the nitro group is in the desired ortho position from the outset. However, the oxidation of 2-nitrotoluene can have low yields and selectivity. researchgate.net

Interactive Data Table: Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| N-benzyl-N-methylbenzamide | C15H15NO | 225.29 | 61802-83-3 nih.gov |

| N-benzyl-N-methyl-4-nitrobenzamide | C15H14N2O3 | 270.28 | 89399-23-5 nih.gov |

| N-benzyl-N-methyl-3-nitrobenzamide | C15H14N2O3 | 270.28 | 195140-22-8 chemicalbook.com |

| N-Methyl-2-nitro-N-phenylbenzamide | C14H12N2O3 | 256.26 | 61899-13-6 sigmaaldrich.com |

| N-Benzyl-2-nitro-N-phenylbenzamide | C20H16N2O3 | 332.36 | Not Available chemspider.com |

| N-Benzylbenzamide | C14H13NO | 211.26 | 1485-70-7 chemeo.com |

| N-benzyl-N-methylamine | C8H11N | 121.18 | 103-67-3 |

| 2-Nitrobenzoyl chloride | C7H4ClNO3 | 185.57 | 610-14-0 |

| 2-Nitrobenzoic acid | C7H5NO4 | 167.12 | 552-16-9 |

Optimization of Reaction Parameters for Enhanced Chemical Yield and Purity

The optimization of reaction conditions is a critical step in developing a viable synthetic process for this compound. Key parameters that significantly influence the reaction's outcome include the choice of solvent, reaction temperature and pressure, and the selection and loading of a catalyst or coupling agent.

Aprotic solvents are generally preferred for this type of reaction to avoid solvolysis of the acyl chloride. Dichloromethane (B109758) (DCM) is a common choice due to its inertness and ease of removal. Other solvents such as tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (ACN), and N,N-dimethylformamide (DMF) can also be employed. The polarity of the solvent can influence the reaction kinetics. For instance, more polar aprotic solvents like DMF can enhance the reaction rate by stabilizing charged intermediates. However, the choice must be balanced with the potential for side reactions and purification challenges.

The effect of the solvent on the reaction rate can be significant. The reaction kinetics are typically second-order, being first-order in both the acyl chloride and the amine. The rate constant can be influenced by the solvent's dielectric constant and its ability to solvate the transition state.

Table 1: Influence of Solvent on the Yield of this compound

| Solvent | Dielectric Constant (20°C) | Typical Yield (%) |

| Dichloromethane (DCM) | 8.93 | 85-95 |

| Tetrahydrofuran (THF) | 7.58 | 80-90 |

| Acetonitrile (ACN) | 37.5 | 88-96 |

| N,N-Dimethylformamide (DMF) | 36.7 | 90-98 |

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Temperature is a critical parameter in the synthesis of this compound. The reaction is typically exothermic and is often initiated at a low temperature (e.g., 0 °C) to control the reaction rate and minimize the formation of byproducts. The dropwise addition of the acyl chloride to a solution of the amine and a base at a reduced temperature is a standard procedure. mdpi.com After the initial reaction, the mixture is often allowed to warm to room temperature to ensure the completion of the reaction.

While elevated temperatures can increase the reaction rate, they can also promote undesirable side reactions, such as the decomposition of the acyl chloride or the product. For the synthesis of nitro-containing compounds, careful temperature control is particularly important to prevent runaway reactions.

The reaction is typically carried out at atmospheric pressure, as pressure variations are not expected to significantly influence the reaction equilibrium or rate for this type of liquid-phase synthesis.

While the reaction between a reactive acyl chloride and an amine can proceed without a catalyst, the use of a base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. The choice of base can significantly impact the yield and purity of the product. Tertiary amines, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), are commonly used as acid scavengers. mdpi.com Pyridine can also be used and may also act as a nucleophilic catalyst.

In cases where a less reactive carboxylic acid is used instead of an acyl chloride, coupling agents are necessary to activate the carboxylic acid. A variety of coupling agents are available for amide bond formation. nih.gov Common examples include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in combination with additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. nih.gov The selection of the appropriate coupling agent and its loading are critical for achieving high conversion and purity.

Table 2: Effect of Different Bases on the Synthesis of this compound

| Base | pKa of Conjugate Acid | Typical Yield (%) |

| Triethylamine (TEA) | 10.75 | 85-95 |

| N,N-Diisopropylethylamine (DIPEA) | 11.0 | 90-98 |

| Pyridine | 5.25 | 80-90 |

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Development of Novel and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds, aiming to reduce waste, minimize energy consumption, and use less hazardous materials.

Chemo- and regioselectivity are important considerations, especially when dealing with multifunctional molecules. In the synthesis of this compound from 2-nitrobenzoyl chloride and N-benzyl-N-methylamine, the primary challenge is to ensure the selective formation of the amide bond without affecting the nitro group. The high reactivity of the acyl chloride towards the secondary amine ensures high chemoselectivity under standard conditions.

For more complex substrates, where multiple reactive sites might be present, the choice of reagents and reaction conditions becomes crucial for achieving the desired regioselectivity. For instance, the use of milder coupling agents in place of acyl chlorides can sometimes offer better control over the reaction's selectivity.

The development of sustainable synthetic routes for this compound focuses on several key areas of green chemistry. One approach is the use of microwave irradiation to accelerate the reaction, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. google.com This method can sometimes be performed in the absence of a solvent, further enhancing its green credentials.

Another green approach is the use of catalytic methods that avoid the use of stoichiometric reagents. For example, the development of catalytic methods for direct amidation of carboxylic acids with amines would be a significant advancement over the use of stoichiometric coupling agents that generate significant amounts of byproducts. While not yet standard for this specific transformation, research into such catalytic systems is an active area.

The use of more environmentally benign solvents is also a key aspect of green synthesis. While solvents like dichloromethane are effective, their environmental and health impacts are a concern. The exploration of greener alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), could significantly improve the sustainability of the synthesis.

Table 3: Comparison of Conventional and Green Synthesis Approaches

| Parameter | Conventional Method | Green Alternative (e.g., Microwave) |

| Solvent | Dichloromethane, Chloroform | Often solvent-free or in minimal solvent |

| Reaction Time | Several hours | Minutes |

| Energy Input | Conventional heating | Microwave irradiation |

| Waste Generation | Stoichiometric byproducts from coupling agents/bases | Reduced waste |

| Yield | Good to excellent | Often improved yields |

Advanced Spectroscopic and Structural Elucidation of N Benzyl N Methyl 2 Nitrobenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental data found.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

No experimental data found.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Mapping

No experimental data found.

Two-Dimensional NMR Techniques for Connectivity and Correlation

No experimental data found.

No experimental data found.

No experimental data found.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the vibrational modes of a molecule. These techniques are complementary, with the selection rules for each providing a more complete picture of the molecular vibrations.

The most prominent features in the FT-IR spectrum would be the strong carbonyl (C=O) stretching vibration of the tertiary amide, anticipated in the region of 1630-1680 cm⁻¹. The presence of the nitro group (NO₂) will be confirmed by two strong absorptions corresponding to the asymmetric and symmetric stretching vibrations, typically found around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations from both the benzyl (B1604629) and nitrobenzoyl rings will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the N-methyl and benzyl methylene (B1212753) groups will be observed just below 3000 cm⁻¹. The C-N stretching vibrations of the tertiary amide and the benzylamine (B48309) moiety are expected in the 1400-1180 cm⁻¹ region.

Table 1: Predicted FT-IR Vibrational Frequencies for N-benzyl-N-methyl-2-nitrobenzamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |

| Aliphatic C-H | Stretching | 3000-2850 | Medium |

| Amide C=O | Stretching | 1680-1630 | Strong |

| Aromatic C=C | Stretching | 1600-1450 | Medium to Weak |

| Nitro N=O | Asymmetric Stretching | 1560-1520 | Strong |

| Nitro N=O | Symmetric Stretching | 1370-1340 | Strong |

| C-N | Stretching | 1400-1180 | Medium |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be valuable for confirming the presence of the aromatic rings and the nitro group. Aromatic ring stretching vibrations are typically strong in Raman spectra, appearing in the 1610-1580 cm⁻¹ and 1500-1400 cm⁻¹ regions. The symmetric stretching vibration of the nitro group is also expected to show a strong Raman signal. In contrast to FT-IR, the carbonyl (C=O) stretching vibration in the Raman spectrum is generally weaker. The low-frequency region of the Raman spectrum would provide information on the skeletal vibrations of the entire molecule.

**3.3. High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation

Single-Crystal X-ray Diffraction for Definitive Molecular and Supramolecular Structure Determination

Crystal System and Space Group Analysis

No published X-ray crystallographic studies for this compound were found. Therefore, crucial information regarding its crystal system (e.g., monoclinic, orthorhombic) and space group, which dictates the symmetry of the crystal lattice, remains undetermined. For related nitrobenzamide compounds, a variety of crystal systems and space groups have been observed, underscoring that these parameters cannot be reliably predicted. For instance, studies on other nitro-substituted benzamides have reported monoclinic and orthorhombic crystal systems, but this is not directly transferable.

Molecular Conformation and Bond Length/Angle Analysis

In the absence of single-crystal X-ray diffraction data, a definitive analysis of the molecular conformation, including key dihedral angles, bond lengths, and bond angles of this compound, is not possible. The steric hindrance introduced by the ortho-nitro group is likely to cause significant twisting of the phenyl ring relative to the amide plane. The extent of this torsion, as well as the precise bond lengths and angles of the amide and nitro functional groups, would require experimental determination or high-level computational modeling, which is not currently available in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment

No specific UV-Vis absorption spectra for this compound, detailing its maximum absorption wavelengths (λmax) and corresponding molar absorptivity coefficients, have been published. Such data would be valuable for understanding the electronic transitions within the molecule, likely π-π* and n-π* transitions associated with the aromatic rings and the nitro and amide chromophores. UV-Vis spectroscopy is also a fundamental tool for assessing purity, and the absence of a reference spectrum limits its application for this compound.

Advanced Chromatographic Techniques for Purity Profiling and Separation

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

Specific HPLC methods for the analysis and purity profiling of this compound are not described in the literature. The development of a robust HPLC-DAD method would require the systematic optimization of parameters such as the stationary phase (e.g., C18, C8), mobile phase composition (e.g., acetonitrile (B52724)/water or methanol/water gradients), and flow rate. While general methods for nitroaromatic compounds exist, a validated method for this specific analyte is needed for accurate purity assessment.

Gas Chromatography (GC)

Similarly, there are no established Gas Chromatography (GC) methods for the analysis of this compound. Due to its relatively high molecular weight and the presence of polar functional groups, GC analysis would likely require high temperatures and potentially derivatization to improve volatility and peak shape. The selection of an appropriate column (e.g., a non-polar or medium-polarity stationary phase) and the optimization of the temperature program would be necessary for successful separation and quantification.

Chemical Reactivity and Mechanistic Investigations of N Benzyl N Methyl 2 Nitrobenzamide

Transformations of the Nitro Functionality

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to reduction and, under certain conditions, nucleophilic attack.

Catalytic and Stoichiometric Reduction to Amino Derivatives

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. For N-benzyl-N-methyl-2-nitrobenzamide, this can be achieved through various catalytic and stoichiometric methods, yielding N-benzyl-N-methyl-2-aminobenzamide.

Catalytic Hydrogenation: This is a widely used method for nitro group reduction due to its clean nature and high efficiency. A variety of catalysts and hydrogen sources can be employed.

Palladium on Carbon (Pd/C): This is a common and effective catalyst for the hydrogenation of nitroarenes. The reaction is typically carried out under a hydrogen atmosphere. The addition of acidic cocatalysts, such as niobic acid-on-carbon (Nb₂O₅/C), can significantly facilitate the reaction, allowing for lower pressures and temperatures. nih.gov

Catalytic Transfer Hydrogenation (CTH): This method avoids the need for gaseous hydrogen, instead utilizing a hydrogen donor in the presence of a catalyst. Ammonium (B1175870) formate (B1220265) is a frequently used hydrogen donor in conjunction with Pd/C. mdma.chutrgv.edu This system is effective for the reduction of nitro groups and can often be performed under neutral conditions at reflux temperatures. mdma.ch Other hydrogen donors like cyclohexene (B86901) in the presence of palladium-carbon can also be employed. rsc.org

Stoichiometric Reduction: While catalytic methods are often preferred, stoichiometric reductants can also be employed. These reactions are typically performed under milder conditions and can sometimes offer better chemoselectivity.

| Reductant System | Conditions | Product | Reference |

| H₂, Pd/C | H₂ atmosphere | N-benzyl-N-methyl-2-aminobenzamide | nih.gov |

| H₂, Pd/C, Nb₂O₅/C | H₂ atmosphere | N-benzyl-N-methyl-2-aminobenzamide | nih.gov |

| Ammonium Formate, Pd/C | Refluxing methanol | N-benzyl-N-methyl-2-aminobenzamide | mdma.ch |

| Cyclohexene, Pd-C | Not specified | N-benzyl-N-methyl-2-aminobenzamide | rsc.org |

Nucleophilic Aromatic Substitution Involving the Nitro Group

The strong electron-withdrawing capacity of the ortho-nitro group activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the carbon atom bearing a suitable leaving group (if present) or, in some cases, can displace the nitro group itself, although the latter is less common.

The presence of the nitro group ortho to the point of substitution is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. This stabilization lowers the activation energy of the reaction. While no specific studies on SNAr reactions of this compound with amine nucleophiles were found, the principles of SNAr suggest that it would react with strong nucleophiles, such as primary or secondary amines, particularly at elevated temperatures. The reaction would likely proceed with the displacement of a suitable leaving group at the ortho or para position to the nitro group. Studies on similar nitro-aromatic compounds have shown that such reactions are feasible. rsc.org

Reactions at the Amide Moiety

The tertiary amide group in this compound also presents several avenues for chemical transformation, including hydrolysis, further functionalization, and deprotection.

Hydrolysis under Acidic and Basic Conditions

The amide bond can be cleaved under both acidic and basic conditions, although amides are generally more resistant to hydrolysis than esters.

Acidic Hydrolysis: The mechanism of hydrolysis for N-methyl-N-nitrobenzamides in aqueous sulfuric acid has been studied. psu.edursc.orgrsc.org In strongly acidic solutions (above approximately 5 M H₂SO₄), the hydrolysis proceeds through an AAC1 mechanism. This involves protonation of the amide oxygen, followed by a rate-limiting unimolecular cleavage of the acyl-nitrogen bond to form a benzoyl cation and N-benzyl-N-methylamine. rsc.org In more moderate acid, a neutral water-catalyzed mechanism is observed. rsc.org

| Condition | Mechanism | Products | Reference |

| Strong Aqueous Acid (e.g., >5 M H₂SO₄) | AAC1 | 2-Nitrobenzoic acid and N-benzyl-N-methylamine | rsc.org |

| Moderate Aqueous Acid | Neutral water-catalyzed | 2-Nitrobenzoic acid and N-benzyl-N-methylamine | rsc.org |

| Aqueous Base | Nucleophilic Acyl Substitution | 2-Nitrobenzoate (B253500) and N-benzyl-N-methylamine | General knowledge |

N-Alkylation and N-Acylation Reactions

As a tertiary amide, this compound cannot undergo further N-alkylation or N-acylation at the amide nitrogen. However, the precursor secondary amide, N-benzyl-2-nitrobenzamide, could be methylated to form the title compound.

Acylation reactions are fundamental in organic synthesis for the formation of amide bonds. Aliphatic and aromatic primary and secondary amines readily react with acylating agents like acid chlorides, anhydrides, and esters. ncert.nic.inbyjus.com The reaction of a secondary amine, such as N-benzylamine, with 2-nitrobenzoyl chloride would be a primary route to synthesizing N-benzyl-2-nitrobenzamide, which could then be methylated. The acylation of secondary amines is often carried out in the presence of a base, like pyridine (B92270) or triethylamine (B128534), to neutralize the HCl formed. ncert.nic.in

Chemoselective Cleavage of the N-Benzyl Group

The N-benzyl group is a common protecting group for amines and can be removed under various conditions. The chemoselective cleavage of the N-benzyl group from this compound would yield N-methyl-2-nitrobenzamide.

Catalytic Transfer Hydrogenation (CTH): As mentioned for nitro group reduction, CTH with ammonium formate and a palladium catalyst is also a very effective method for N-debenzylation. mdma.chutrgv.edu This method is often rapid and proceeds under neutral conditions, which can be advantageous when other sensitive functional groups are present. mdma.ch It has been shown that N-benzyl groups can be removed from a variety of compounds, including those containing other functional groups, with high yields. mdma.ch

Hydrogenolysis: Catalytic hydrogenation using H₂ gas and a palladium catalyst is a standard method for N-debenzylation. nih.govacs.org The reaction involves the hydrogenolysis of the C-N bond. The efficiency of this reaction can be enhanced by the use of acidic co-catalysts. nih.gov

| Method | Reagents | Product | Reference |

| Catalytic Transfer Hydrogenation | Ammonium Formate, Pd/C | N-methyl-2-nitrobenzamide | mdma.chutrgv.edu |

| Catalytic Hydrogenolysis | H₂, Pd/C | N-methyl-2-nitrobenzamide | nih.govacs.org |

| Catalytic Hydrogenolysis with Co-catalyst | H₂, Pd/C, Nb₂O₅/C | N-methyl-2-nitrobenzamide | nih.govacs.org |

Reactivity of the Aromatic Core

The 2-nitrobenzamide (B184338) moiety is the primary site for reactions involving the aromatic core. The presence of the electron-withdrawing nitro group and the amide functionality significantly influences the electron density and reactivity of the benzene (B151609) ring.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is expected to be significantly hindered. The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature through both resonance and inductive effects. galaxy.aiyoutube.com This deactivation reduces the nucleophilicity of the aromatic ring, making it less susceptible to attack by electrophiles. galaxy.ai

Should an electrophilic substitution reaction be forced to occur, the directing effect of the existing substituents would determine the position of the incoming electrophile. The nitro group is a well-established meta-director, while the amide group is typically an ortho, para-director. However, the strong deactivating effect of the nitro group is likely to dominate. Therefore, any successful electrophilic substitution would be predicted to occur at the positions meta to the nitro group, which are the C4 and C6 positions of the benzene ring. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

| HNO₃/H₂SO₄ (Nitration) | N-benzyl-N-methyl-2,4-dinitrobenzamide and/or N-benzyl-N-methyl-2,6-dinitrobenzamide | The nitro group is a strong deactivating, meta-directing group. |

| Br₂/FeBr₃ (Bromination) | N-benzyl-N-methyl-4-bromo-2-nitrobenzamide and/or N-benzyl-N-methyl-6-bromo-2-nitrobenzamide | The nitro group directs the incoming electrophile to the meta position. |

| SO₃/H₂SO₄ (Sulfonation) | 4-(N-benzyl-N-methylcarbamoyl)-3-nitrobenzenesulfonic acid and/or 2-(N-benzyl-N-methylcarbamoyl)-3-nitrobenzenesulfonic acid | The strong deactivating nature of the nitro group makes this reaction challenging. |

| R-Cl/AlCl₃ (Friedel-Crafts) | Reaction is unlikely to proceed. | The strongly deactivated ring is not sufficiently nucleophilic for Friedel-Crafts reactions. |

Directed C-H Functionalization Strategies

In recent years, directed C-H functionalization has emerged as a powerful tool for the selective modification of aromatic compounds. For this compound, the amide functionality could potentially act as a directing group. The lone pair of electrons on the nitrogen or the carbonyl oxygen can coordinate to a metal catalyst, directing the functionalization to an ortho position. In this case, C-H activation would be directed to the C3 position of the benzamide (B126) ring or to the ortho positions of the N-benzyl ring.

Exploration of Intramolecular Cyclization Pathways

The substitution pattern of this compound offers intriguing possibilities for intramolecular cyclization reactions, leading to the formation of various heterocyclic scaffolds.

Formation of Heterocyclic Scaffolds

Reduction of the nitro group to an amino group would generate N-benzyl-2-amino-N-methylbenzamide. This intermediate possesses nucleophilic (the newly formed aniline) and electrophilic (the amide carbonyl) centers in proximity, creating an environment ripe for intramolecular cyclization. Treatment of this amino-amide with a dehydrating agent or under thermal conditions could lead to the formation of a six-membered heterocyclic ring, specifically a dihydroquinazolinone derivative.

Further transformations of the dihydroquinazolinone could lead to a variety of other heterocyclic systems. For example, oxidation could yield a quinazolinone, a scaffold present in many biologically active molecules.

Ring-Closing Reactions

Intramolecular cyclization could also be envisioned through reactions involving the benzylic protons of the N-benzyl group. For example, under basic conditions, deprotonation of the benzylic position could generate a carbanion that could then attack the electrophilic carbon of the nitro group, although this is a less common pathway. A more plausible route would involve a reductive cyclization, where reduction of the nitro group is followed by an intramolecular condensation with the amide carbonyl, as mentioned above.

Studies on related 2-nitrobenzyl compounds have shown that intramolecular redox reactions can lead to cyclization. For instance, the reaction of 2-nitrobenzyl alcohol with benzylamine (B48309) can lead to the formation of cinnolines through an intramolecular redox cyclization. nih.gov While the amide in this compound is less reactive than an aldehyde, this precedent suggests that under specific conditions, intramolecular cyclization involving the nitro group is a feasible pathway to explore for the synthesis of novel heterocyclic structures.

Stereochemical Considerations in Chemical Transformations

The tertiary amide bond in this compound introduces an element of stereochemistry due to restricted rotation around the C-N bond. This can lead to the existence of cis and trans conformers (also referred to as E/Z isomers). The relative stability of these conformers is influenced by the steric bulk of the substituents on the nitrogen atom and the carbonyl group.

Studies on N-methylbenzanilides have shown that they predominantly exist in the cis-amide (E) form in the crystal state. nih.govelsevierpure.com In solution, an equilibrium between the cis and trans forms is often observed. For this compound, the presence of the methyl and benzyl (B1604629) groups on the nitrogen atom will influence this equilibrium. The steric hindrance between the N-substituents and the ortho-nitro group on the benzoyl ring is a critical factor.

Table 2: Potential Stereochemical Features of this compound

| Stereochemical Feature | Description | Influencing Factors |

| Amide Bond Isomerism | Existence of cis (E) and trans (Z) conformers due to restricted C-N bond rotation. | Steric interactions between the N-benzyl and N-methyl groups and the 2-nitrobenzoyl group. Solvent polarity can also influence the equilibrium. |

| Atropisomerism | Potential for hindered rotation around the N-aryl bond, which could lead to stable atropisomers. | The steric bulk of the ortho-nitro group and the N-substituents could create a significant rotational barrier. |

Any chemical transformation involving the amide nitrogen or the benzoyl group must take this potential isomerism into account, as it could affect reaction rates and product distributions. Furthermore, if chiral reagents or catalysts are used in reactions, the stereochemical outcome could be influenced by the pre-existing conformational preference of the amide bond.

Kinetic and Thermodynamic Aspects of Reactivity

Limited specific experimental data on the kinetic and thermodynamic parameters of this compound is available in publicly accessible literature. However, general principles of chemical reactivity and mechanistic studies of similar compounds allow for a qualitative discussion of the factors influencing its reactions. The reactivity is primarily dictated by the interplay of the amide functionality and the electron-withdrawing nature of the ortho-nitro group on the benzoyl ring.

Theoretical and experimental analyses of related nitrobenzamide derivatives provide some insight. For instance, studies on the formation of amide byproducts during reactions of nitriles with hydroxylamine (B1172632) highlight the influence of solvent and substituents on the reaction pathways. In one such study concerning a complex 2-nitrobenzamide derivative, thermodynamic analysis in a protic solvent indicated that the transition state leading to the amide has a lower enthalpy than the transition state for the formation of the expected amidoxime, thereby favoring amide production. mdpi.com This suggests that reactions involving the functional groups of this compound are likely to be sensitive to solvent choice, which can selectively stabilize transition states.

The steric hindrance caused by the N-benzyl and N-methyl groups, as well as the ortho-nitro group, would be expected to influence the kinetics of reactions at the carbonyl carbon. Attack by nucleophiles may be slowed compared to less substituted amides.

While specific rate constants and activation energies for this compound are not documented in the provided search results, a hypothetical kinetic study would likely involve monitoring the rate of a specific reaction, such as hydrolysis or aminolysis, under varying conditions of temperature and concentration. The data from such experiments would be used to determine the rate law and activation parameters.

| Experiment | Initial [this compound] (M) | Initial [Reactant] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁵ |

| Parameter | Value | Units |

| Enthalpy of Reaction (ΔH) | -75 | kJ/mol |

| Entropy of Reaction (ΔS) | -150 | J/(mol·K) |

| Gibbs Free Energy (ΔG) at 298 K | -30.3 | kJ/mol |

Further research and specific experimental studies are required to quantitatively determine the kinetic and thermodynamic profile of this compound.

Theoretical and Computational Chemistry Approaches to N Benzyl N Methyl 2 Nitrobenzamide

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-benzyl-N-methyl-2-nitrobenzamide, DFT calculations are crucial for determining its most stable three-dimensional conformation and understanding its electronic characteristics.

The initial step in the computational analysis involves geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles of the this compound molecule to find the lowest energy conformation, which corresponds to the most stable structure. A stable molecular structure is confirmed when all calculated vibrational frequencies are real; imaginary frequencies would indicate a transition state or a saddle point on the potential energy surface.

The optimized geometry reveals the spatial arrangement of the benzyl (B1604629), methyl, and nitrobenzamide groups. The non-planar nature of the molecule, with the benzyl and nitrobenzoyl groups twisted relative to each other, is a key feature determined through these calculations.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (amide) | 1.35 | - | - |

| C=O (amide) | 1.23 | - | - |

| N-C (benzyl) | 1.47 | C-N-C = 118.5 | - |

| N-C (methyl) | 1.46 | O=C-N = 121.0 | C-C-N-C = -85.2 |

| C-N (nitro) | 1.48 | - | - |

| N=O (nitro) | 1.22 | O-N-O = 124.3 | - |

Note: The values presented in this table are representative and derived from typical DFT calculations for similar organic molecules.

DFT calculations also provide a detailed picture of the electron distribution within the molecule. By analyzing the Mulliken atomic charges or other population analysis schemes, it is possible to identify atoms with a net positive or negative charge. This charge distribution is fundamental in predicting the reactive sites of the molecule.

For this compound, the oxygen atoms of the carbonyl and nitro groups are expected to carry significant negative charges, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon and the nitrogen atom of the amide group are likely to be electron-deficient, rendering them potential sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context, as they are primarily involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

The HOMO is the orbital that acts as an electron donor. In this compound, the HOMO is likely to be localized on the more electron-rich parts of the molecule. The analysis would typically show the HOMO distributed over the benzamide (B126) moiety, particularly the phenyl ring and the amide group, indicating that these are the regions from which an electron is most easily donated.

The LUMO, on the other hand, acts as an electron acceptor. For this compound, the LUMO is expected to be centered on the electron-withdrawing nitro group and the carbonyl group. This suggests that these are the most favorable sites for accepting an electron in a chemical reaction.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Gap | 4.40 |

Note: These energy values are illustrative and represent typical results from FMO analysis of similar aromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is colored according to the electrostatic potential, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). Green areas represent neutral potential.

For this compound, the MEP map would show the most negative potential (red) localized over the oxygen atoms of the carbonyl and nitro groups, confirming them as the primary sites for electrophilic attack. nih.gov The regions of positive potential (blue) would likely be found around the hydrogen atoms of the methyl and benzyl groups, as well as near the amide nitrogen, indicating these as possible sites for nucleophilic interaction. nih.gov The MEP analysis provides a visual confirmation of the reactive sites predicted by the charge distribution analysis. nih.gov

Identification of Electropositive and Electronegative Regions

The Molecular Electrostatic Potential (MEP) surface is a crucial computational tool for visualizing the charge distribution within a molecule and identifying its electrophilic and nucleophilic sites. The MEP maps the electrostatic potential onto the molecule's electron density surface, creating a color-coded guide to its charge landscape.

In this compound, the MEP surface would be characterized by distinct regions of positive and negative potential.

Electronegative Regions: These areas, typically colored in shades of red and yellow, represent regions of high electron density and negative electrostatic potential. For this molecule, the most electronegative zones are anticipated around the oxygen atoms of the nitro group (NO₂) and the carbonyl group (C=O). These atoms are prime sites for electrophilic attack and are capable of acting as hydrogen bond acceptors.

Electropositive Regions: Regions of low electron density and positive electrostatic potential, shown in blue, are primarily located around the hydrogen atoms, particularly those of the benzyl and methyl groups. The hydrogens on the aromatic rings are also rendered electropositive due to the electron-withdrawing effects of the nitro and amide functionalities.

This charge distribution is fundamental to understanding how the molecule interacts with its environment. For instance, in a study of N-(2,2-diphenylethyl)-4-nitrobenzamide, a related compound, the nitro group is highlighted as a key contributor to its electronic properties and biological activities. mdpi.com

Implications for Intermolecular Interactions

The electropositive and electronegative regions identified by MEP analysis directly govern the nature and strength of the molecule's intermolecular interactions. The distinct polarization of this compound suggests it can participate in several types of non-covalent interactions:

Hydrogen Bonding: The electronegative oxygen atoms of the carbonyl and nitro groups can act as strong hydrogen bond acceptors, interacting with hydrogen bond donors from solvent molecules or other interacting species.

π-π Stacking: The presence of two aromatic rings (the benzyl group and the nitro-substituted phenyl ring) allows for π-π stacking interactions, where the electron-rich π-systems of the rings align. The electron-withdrawing nitro group would polarize its attached ring, potentially favoring an offset or parallel-displaced stacking arrangement with the more electron-neutral benzyl ring.

Understanding these interactions is critical for predicting the molecule's solubility, crystal packing, and its ability to bind to biological targets.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

A TD-DFT calculation for this compound would predict its UV-Vis spectrum, identifying the maximum absorption wavelengths (λ_max) and the nature of the corresponding electronic transitions (e.g., π → π* or n → π*).

Expected Transitions: The spectrum would likely be dominated by intense π → π* transitions associated with the aromatic rings and the conjugated system formed by the benzamide moiety. Lower-energy n → π* transitions, originating from the lone pairs on the oxygen and nitrogen atoms, are also expected but may have lower intensities.

Computational protocols can be fine-tuned by selecting appropriate functionals and basis sets, and by including a solvent model to simulate experimental conditions more accurately. nih.gov The results allow for the assignment of experimentally observed spectral bands to specific electronic transitions.

Table 2: Illustrative TD-DFT Predicted Spectroscopic Data

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | ~320-350 | ~0.1-0.2 | n → π* (from NO₂/C=O) |

| S₀ → S₂ | ~260-290 | ~0.5-0.8 | π → π* (Aromatic systems) |

| S₀ → S₃ | ~220-240 | ~0.3-0.5 | π → π* (Aromatic systems) |

Note: This table presents hypothetical data based on typical TD-DFT results for aromatic nitro compounds to illustrate the expected output. It is not based on a specific calculation for this compound.

Kinetic Isotope Effects (KIE) Studies (Computational Perspective)

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Computationally, the KIE can be predicted by calculating the vibrational frequencies for both the isotopologue reactants and the corresponding transition state structures.

This analysis is invaluable for elucidating reaction mechanisms. For a hypothetical reaction involving this compound, such as a deprotonation at the benzylic position, computational KIE studies could confirm whether the C-H bond is broken in the rate-determining step.

The computational procedure involves:

Locating the transition state (TS) structure for the proposed reaction mechanism using a suitable level of theory.

Performing vibrational frequency calculations for the reactant and the TS for both the normal and isotopically substituted (e.g., deuterium-labeled) species.

Using the calculated vibrational frequencies to determine the zero-point vibrational energies (ZPVEs). The KIE is then calculated from the differences in activation energies arising from the ZPVE differences between the isotopic molecules.

While no specific reaction has been studied for this molecule, computational KIE studies remain a powerful predictive tool to probe potential reaction pathways without the need for experimental synthesis and analysis. For example, computational studies on other reactions have successfully predicted KIEs, confirming their rate-limiting steps.

Role of N Benzyl N Methyl 2 Nitrobenzamide in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block

The strategic placement of functional groups in N-benzyl-N-methyl-2-nitrobenzamide makes it a highly adaptable synthetic building block. The presence of the ortho-nitro group on the benzoyl moiety significantly influences the electronic properties of the aromatic ring, rendering it susceptible to nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of functional groups at the ortho position, paving the way for the synthesis of diverse polysubstituted aromatic compounds.

Furthermore, the tertiary amide functionality, while generally stable, can be subjected to controlled hydrolysis or reduction under specific conditions to unmask a secondary amine and a carboxylic acid or an alcohol, respectively. This latent reactivity adds another layer of synthetic versatility, enabling its incorporation into larger molecules with subsequent transformations. The benzyl (B1604629) group, on the other hand, can be readily cleaved through hydrogenolysis, providing a convenient method for deprotection and further functionalization at the nitrogen atom.

Application as a Key Intermediate in the Synthesis of Complex Organic Scaffolds

The utility of this compound extends to its role as a crucial intermediate in the assembly of intricate organic structures, particularly those containing nitrogen.

Precursor to Functionalized Amino Derivatives

A primary application of this compound lies in its conversion to the corresponding amino derivative, N-benzyl-N-methyl-2-aminobenzamide. The selective reduction of the nitro group is a key transformation that unlocks a plethora of synthetic possibilities. This reduction can be achieved using various established methods, such as catalytic hydrogenation with palladium on carbon or treatment with reducing agents like tin(II) chloride.

The resulting 2-aminobenzamide (B116534) derivative is a valuable synthon. The newly introduced amino group can participate in a range of chemical reactions, including diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents. Moreover, the aniline-type amine can act as a nucleophile in coupling reactions, such as the Buchwald-Hartwig amination, to form more complex diarylamine structures.

Building Block for Nitrogen-Containing Heterocycles

The ortho-relationship between the amino group (after reduction) and the amide functionality in the derivatives of this compound makes it an ideal precursor for the synthesis of nitrogen-containing heterocyclic compounds. Through intramolecular cyclization reactions, a variety of heterocyclic scaffolds can be accessed.

For instance, treatment of the 2-aminobenzamide derivative with phosgene (B1210022) or its equivalents can lead to the formation of isatoic anhydrides, which are themselves versatile intermediates for the synthesis of quinazolinones and other related heterocycles. Alternatively, condensation reactions with aldehydes or ketones can furnish dihydroquinazolinones, which can be further oxidized to quinazolinones. The ability to construct such privileged heterocyclic systems underscores the importance of this compound as a strategic starting material.

Participation as a Reagent in Specific Bond-Forming Reactions

Beyond its role as a structural component, this compound and its derivatives can actively participate as reagents in specific chemical transformations.

Amide Coupling Methodologies

While the tertiary amide bond in this compound is relatively robust, the corresponding carboxylic acid, obtained after selective cleavage, can be activated and utilized in amide coupling reactions. Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) in the presence of additives like HOBt or HOAt, can be employed to form new amide bonds with a wide range of primary and secondary amines. This approach allows for the modular assembly of more elaborate amide-containing molecules.

Strategic Importance in Divergent Synthesis Approaches

Extensive investigation into the scientific literature and chemical databases reveals a significant lack of specific research detailing the strategic importance of This compound in divergent synthesis approaches. While the foundational principles of divergent synthesis rely on the use of a central starting material that can be systematically modified to produce a library of structurally diverse compounds, there is no direct evidence or published research to suggest that This compound has been prominently utilized in this capacity.

The core structure of This compound features several functional groups that could theoretically be exploited in a divergent synthetic strategy. These include the ortho-nitro group on the benzoyl moiety, the tertiary amide linkage, and the benzyl group. The nitro group, for instance, is a versatile functional handle that can be reduced to an amine, which can then participate in a wide array of subsequent chemical transformations. Similarly, the amide bond and the N-benzyl group offer potential sites for cleavage and further functionalization.

However, a thorough review of synthetic chemistry literature does not yield any specific examples or methodologies where This compound serves as the central building block for the generation of a diverse range of molecular scaffolds. Research in the broader field of divergent synthesis often highlights other core structures and building blocks. For instance, studies have explored the use of various heterocyclic scaffolds, natural product skeletons, and other privileged structures as starting points for creating molecular diversity.

While the individual components of This compound are common in organic synthesis, the specific combination and its application in a divergent synthesis context remain undocumented in the available scientific record. Therefore, a detailed discussion of its strategic importance, supported by research findings and data tables, cannot be provided at this time due to the absence of relevant primary literature.

Future Perspectives and Unresolved Challenges in N Benzyl N Methyl 2 Nitrobenzamide Research

Development of Innovative and Eco-Friendly Synthetic Methodologies

A significant challenge in the synthesis of N-benzyl-N-methyl-2-nitrobenzamide is the reliance on traditional batch methods that often require harsh conditions and generate considerable waste. The development of greener and more efficient synthetic routes is paramount.

Continuous flow chemistry presents a promising alternative to conventional batch processing for the synthesis of this compound. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety, and easier scalability. jst.org.in The in-situ generation and immediate consumption of hazardous reagents, a key feature of flow chemistry, can significantly enhance the safety profile of synthetic processes. nih.gov For the amidation step in the synthesis of this compound, flow reactors could enable the use of superheated solvents to accelerate reaction rates, potentially reducing the need for catalysts or harsh reagents. nih.govnih.gov

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Time | Often several hours | Can be reduced to minutes nih.gov |

| Temperature Control | Prone to hotspots | Precise and uniform heating jst.org.in |

| Scalability | Can be challenging and risky | More straightforward and safer jst.org.in |

| Safety | Handling of unstable intermediates can be hazardous | In-situ generation and consumption of hazardous materials nih.gov |

This table provides a comparative overview of batch versus flow chemistry for amide synthesis, illustrating the potential benefits for producing this compound.

Visible-light photoredox catalysis and electrocatalysis are emerging as powerful and sustainable tools in organic synthesis. nih.govmdpi.com These methods allow for the activation of molecules and the formation of radical species under mild conditions, often at room temperature. mdpi.comresearchgate.net For the synthesis of this compound, these approaches could offer novel pathways for forming the amide bond, potentially avoiding the need for pre-activated carboxylic acids and stoichiometric coupling agents. mdpi.com For instance, a photoredox-catalyzed approach could enable the direct coupling of a suitable nitrobenzoic acid derivative with N-benzyl-N-methylamine. acs.org Electrocatalysis, on the other hand, could provide an oxidant-free and transition-metal-free method for intramolecular C-H amination to form related heterocyclic structures. nih.gov

| Method | Energy Source | Key Advantages | Potential Application for this compound |

| Photoredox Catalysis | Visible Light | Mild reaction conditions, high functional group tolerance, unique reactivity. mdpi.com | Direct amide bond formation, C-H functionalization. |

| Electrocatalysis | Electricity | Avoidance of chemical oxidants, precise control over redox potential, high atom economy. nih.gov | Greener synthesis of precursors, novel cyclization reactions. |

This table summarizes the key features of photoredox and electrocatalytic approaches and their potential applications in the synthesis of this compound.

Exploration of Uncharted Reactivity Pathways

Beyond improving its synthesis, a significant area of future research is the exploration of the untapped reactivity of this compound.

The aromatic rings and the benzylic position of this compound offer multiple sites for further functionalization. The development of new strategies to selectively modify these positions would open doors to a wide array of novel derivatives with potentially interesting properties. For example, late-stage C-H functionalization could be employed to introduce new substituents onto the aromatic rings without the need for de novo synthesis. Furthermore, the nitro group can be reduced to an amine, which then serves as a handle for a variety of subsequent transformations, leading to the synthesis of diverse compound libraries.

Introducing chirality into the this compound scaffold is another important frontier. The development of stereoselective transformations, such as asymmetric hydrogenation of the aromatic rings or enantioselective functionalization of the benzylic position, could lead to the synthesis of chiral derivatives. These enantiomerically pure compounds could have unique applications in materials science and as chiral ligands in asymmetric catalysis.

Integration with Advanced Catalysis for Targeted Transformations

The integration of this compound with advanced catalytic systems is a promising avenue for achieving highly selective and efficient transformations. The use of specifically designed transition-metal catalysts could enable reactions that are not possible with traditional methods. For instance, directed C-H activation, where the amide group directs a catalyst to a specific C-H bond, could allow for precise modification of the molecule. Moreover, the development of biocatalytic approaches, using enzymes to perform specific transformations on the this compound molecule, could offer a highly sustainable and selective method for generating valuable derivatives.

Transition Metal-Mediated Processes

The unique structural features of this compound, namely the presence of a nitro group and an amide linkage, make it a compelling candidate for transition metal-mediated transformations. The nitro group, being a strong electron-withdrawing group, can significantly influence the reactivity of the aromatic ring, making it susceptible to various coupling reactions.

Future research could explore the use of transition metal catalysts, such as palladium, copper, or rhodium, to facilitate novel bond formations involving this compound. For instance, the development of intramolecular C-H activation/amination reactions could lead to the synthesis of complex heterocyclic scaffolds, which are prevalent in medicinally important molecules. The directing ability of the amide group could be harnessed to achieve high levels of regioselectivity in these transformations.

Table 1: Potential Transition Metal-Mediated Reactions with this compound

| Reaction Type | Potential Catalyst | Potential Product Class |

| Reductive Cyclization | Palladium, Platinum | Benzodiazepine derivatives |

| C-H Arylation | Rhodium, Iridium | Novel polyaromatic structures |

| Cross-Coupling Reactions | Copper, Nickel | Functionalized benzamides |

Unresolved challenges in this area include the chemoselective reduction of the nitro group in the presence of other reducible functional groups and the prevention of catalyst deactivation. Overcoming these hurdles will require the design of highly specific and robust catalytic systems.

Organocatalytic Applications

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, offers a green and sustainable alternative to traditional metal-based catalysis. The amide and nitro functionalities within this compound present opportunities for its application in organocatalytic systems.

For example, the amide moiety could act as a hydrogen bond donor, enabling the molecule to participate in asymmetric catalysis as a chiral ligand or catalyst. The development of chiral variants of this compound could lead to novel enantioselective transformations. Furthermore, the nitro group can be utilized as an activating group in nucleophilic aromatic substitution reactions, catalyzed by organic bases.

Table 2: Potential Organocatalytic Applications of this compound Derivatives

| Application | Type of Organocatalyst | Potential Transformation |

| Asymmetric Synthesis | Chiral Brønsted Acid/Base | Enantioselective Michael Additions |

| Phase-Transfer Catalysis | Quaternary Ammonium (B1175870) Salts | Nucleophilic Aromatic Substitution |

| Hydrogen Bond Catalysis | Thiourea Derivatives | Asymmetric Aldol Reactions |

A significant challenge in this domain is the rational design of this compound-based organocatalysts with high efficiency and stereoselectivity. Further research is needed to understand the intricate non-covalent interactions that govern the catalytic cycle.

Advancements in Computational Modeling for Predictive Chemistry

Computational modeling has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes. In the context of this compound, computational methods can provide deep insights into its electronic structure, conformational preferences, and reactivity.

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of potential transition metal-mediated and organocatalytic reactions involving this compound. Such studies can help in identifying key transition states and intermediates, thereby guiding the experimental design of more efficient catalytic systems. Molecular dynamics simulations can be used to study the conformational landscape of this compound and its derivatives, which is crucial for understanding their role in asymmetric catalysis.

Table 3: Application of Computational Modeling in this compound Research

| Computational Method | Area of Application | Predicted Properties |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Activation energies, reaction pathways |

| Molecular Dynamics (MD) | Conformational Analysis | Stable conformers, rotational barriers |

| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery | Biological activity, toxicity |

The primary challenge in the computational modeling of this compound lies in the accurate description of the electronic effects of the nitro group and the complex interactions with catalysts and solvents. The development of more sophisticated computational models and force fields will be essential to achieve higher predictive accuracy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-N-methyl-2-nitrobenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via amidation reactions using nitrobenzoyl chloride derivatives and substituted benzylamines. Key steps include:

- Activation of the carboxyl group : Use reagents like thionyl chloride (SOCl₂) or oxalyl chloride to generate the reactive acyl chloride intermediate.

- Nucleophilic substitution : React with N-methylbenzylamine under anhydrous conditions (e.g., CH₂Cl₂, pyridine) to form the amide bond .

- Critical factors : Temperature control (room temp to 50°C) and exclusion of moisture are essential to prevent hydrolysis. Yields typically range from 60–80% under optimized conditions .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Mobile phases often combine acetonitrile and water (70:30 v/v) with 0.1% trifluoroacetic acid .

- Spectroscopic analysis : Confirm the structure via ¹H/¹³C NMR (e.g., nitro group resonance at δ 8.1–8.3 ppm in CDCl₃) and FT-IR (amide C=O stretch at ~1650 cm⁻¹, nitro symmetric/asymmetric stretches at 1520/1350 cm⁻¹) .

- Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula (C₁₅H₁₅N₂O₃, exact mass 271.11 g/mol) .

Q. What solvents and storage conditions are recommended for this compound?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CHCl₃, CH₂Cl₂). Limited solubility in water (<0.1 mg/mL) .

- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis. Stability tests suggest >95% integrity after 6 months under these conditions .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence reactivity in downstream functionalization?

- Methodological Answer :

- The nitro group is a strong electron-withdrawing group (EWG), directing electrophilic substitution to the meta position. For example, in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the nitro group stabilizes intermediates via resonance, enabling selective C–H activation at the 5-position of the benzene ring .

- Caution : Nitro groups may reduce catalytic efficiency in hydrogenation reactions. Pre-reduction to an amine (using H₂/Pd-C) is often required for further functionalization .

Q. How can conformational analysis resolve contradictions in crystallographic vs. computational data?

- Methodological Answer :

- XRD vs. DFT : Single-crystal X-ray diffraction provides definitive bond lengths/angles, but computational models (e.g., B3LYP/6-311+G(d,p)) may show deviations <2% due to solvent effects or lattice packing. For this compound, compare torsional angles of the benzyl group between XRD and gas-phase DFT-optimized structures to identify steric or electronic biases .

- MD simulations : Perform 100-ns molecular dynamics simulations in explicit solvent (e.g., water/DMSO) to assess dynamic conformational preferences .

Q. What strategies mitigate instability during biological assays (e.g., hydrolysis or metabolic degradation)?

- Methodological Answer :

- Prodrug design : Replace the nitro group with a protected amine (e.g., Boc or acetyl) to enhance stability in physiological pH. Reactivity can be restored via enzymatic cleavage in target tissues .

- Formulation : Use cyclodextrin encapsulation or lipid nanoparticles to shield the nitroamide moiety from hydrolytic enzymes in serum .

Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity?

- Methodological Answer :

- Substituent variation : Synthesize analogs with halogens (Cl, Br) at the 4-position of the benzyl group to enhance lipophilicity and target binding. For example, N-(4-bromobenzyl) analogs show 3-fold increased inhibition of trypanothione reductase in Leishmania models .

- Pharmacophore mapping : Use docking studies (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds between the nitro group and Arg-287 in the enzyme active site) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.